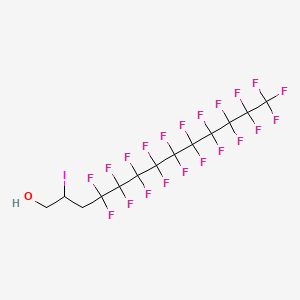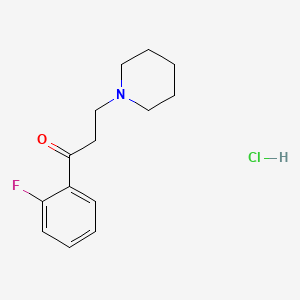
Propiophenone, 2'-fluoro-3-piperidino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride is a fluorinated piperidine derivative. Fluorinated piperidines are known for their unique conformational behavior and are frequently present in bioactive compounds . The incorporation of fluorine into drug lead candidates is a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Preparation Methods
The synthesis of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride can be achieved through various methods. One common method involves the Friedel-Crafts reaction of propanoyl chloride and benzene . Another method is the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . Additionally, the preparation of fluorinated piperidines often involves multi-step synthesis due to the limited synthetic access .
Chemical Reactions Analysis
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride involves its interaction with molecular targets and pathways. This fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, enhancing its effectiveness in clinical applications .
Comparison with Similar Compounds
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride can be compared with other fluorinated piperidine derivatives. Similar compounds include:
3-fluoropiperidine: Known for its conformational preferences due to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.
6-fluoro-3-piperidine-4-yl-1,2-benzisoxazole: Synthesized using a one-pot method, this compound is used in various applications.
The uniqueness of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride lies in its specific fluorination pattern and its resulting pharmacokinetic and physicochemical properties .
Properties
CAS No. |
27922-12-9 |
|---|---|
Molecular Formula |
C14H19ClFNO |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO.ClH/c15-13-7-3-2-6-12(13)14(17)8-11-16-9-4-1-5-10-16;/h2-3,6-7H,1,4-5,8-11H2;1H |
InChI Key |
CSZWETFJUUQUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
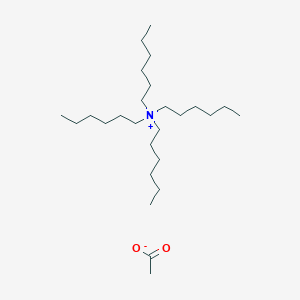
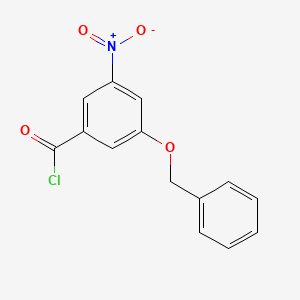
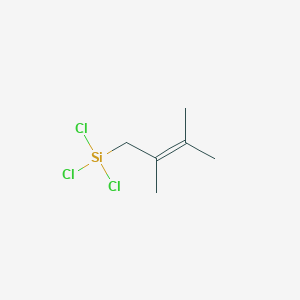
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
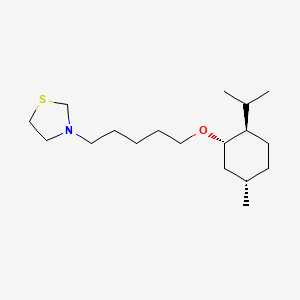
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
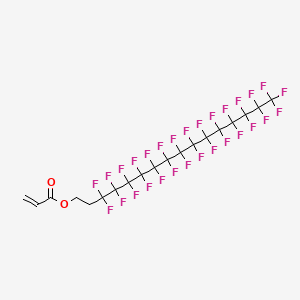

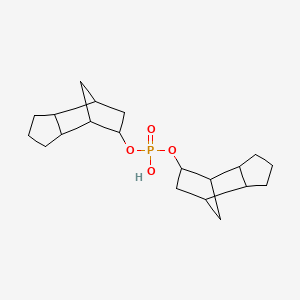
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
